molecular formula C15H14O2 B2790023 3-(2-Phenylethoxy)benzaldehyde CAS No. 255832-34-9

3-(2-Phenylethoxy)benzaldehyde

Cat. No.: B2790023
CAS No.: 255832-34-9
M. Wt: 226.275
InChI Key: VWVROMYRIBEFSU-UHFFFAOYSA-N
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Description

3-(2-Phenylethoxy)benzaldehyde is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a 2-phenylethoxy group at the 3-position of the benzene ring. This compound is primarily used in research and development within the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Phenylethoxy)benzaldehyde can be synthesized through the reaction of 3-hydroxybenzaldehyde with (2-bromoethyl)benzene . The reaction typically involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-hydroxybenzaldehyde is replaced by the 2-phenylethoxy group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: 3-(2-Phenylethoxy)benzoic acid.

    Reduction: 3-(2-Phenylethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(2-Phenylethoxy)benzaldehyde is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Phenylethoxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its aldehyde and phenylethoxy functional groups. These interactions can modulate biochemical pathways and influence biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyethoxy)benzaldehyde: Similar structure but with a methoxyethoxy group instead of a phenylethoxy group.

    3-(2-Phenylethoxy)acetophenone: Similar structure but with an acetophenone group instead of a benzaldehyde group.

Uniqueness

3-(2-Phenylethoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and development for creating novel compounds and studying specific biochemical interactions.

Properties

IUPAC Name

3-(2-phenylethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-12-14-7-4-8-15(11-14)17-10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVROMYRIBEFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Alkylation of 3-hydroxybenzaldehyde with phenethyl bromide was done following the method used in Example 34, except that DMF was used as the reaction solvent, to give 3-phenethoxybenzaldehyde as a clear oil. Yield (0.98 g, 54%): 1H NMR (400 MHz, CDCl3) δ 9.96 (s, 1H), 7.21-7.48 (m, 8H), 7.18-7.20 (m, 1H), 4.24 (t, J=7.0 Hz, 2H), 3.13 (t, J=7.0 Hz, 2H).
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